molecular formula C11H17Cl2N3O B2450048 4-(5-amino-1H-benzo[d]imidazol-2-yl)butan-2-ol dihydrochloride CAS No. 435342-12-4

4-(5-amino-1H-benzo[d]imidazol-2-yl)butan-2-ol dihydrochloride

Cat. No.: B2450048
CAS No.: 435342-12-4
M. Wt: 278.18
InChI Key: MHMWIKFJJIDMIU-UHFFFAOYSA-N
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Description

4-(5-amino-1H-benzo[d]imidazol-2-yl)butan-2-ol dihydrochloride is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound features a benzimidazole core with an amino group and a butanol side chain, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-amino-1H-benzo[d]imidazol-2-yl)butan-2-ol dihydrochloride typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the butanol side chain: The benzimidazole core is then reacted with a butanol derivative, such as 4-chlorobutan-2-ol, under basic conditions to introduce the butanol side chain.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial methods include:

    Batch processing: Where the reactions are carried out in large reactors with controlled temperature and pressure conditions.

    Continuous flow processing: Where the reactants are continuously fed into a reactor and the product is continuously removed, allowing for more efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

4-(5-amino-1H-benzo[d]imidazol-2-yl)butan-2-ol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the compound into its corresponding reduced forms.

    Substitution: The amino and hydroxyl groups in the compound can participate in nucleophilic substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.

    Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.

    Nucleophiles: Such as amines or alcohols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Can lead to the formation of benzimidazole derivatives with additional carbonyl or carboxyl groups.

    Reduction: Can produce reduced forms of the benzimidazole ring or the butanol side chain.

    Substitution: Can yield a variety of substituted benzimidazole derivatives with different functional groups.

Scientific Research Applications

4-(5-amino-1H-benzo[d]imidazol-2-yl)butan-2-ol dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials, such as polymers and dyes, and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(5-amino-1H-benzo[d]imidazol-2-yl)butan-2-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example:

    Enzyme inhibition: The compound may inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways.

    Receptor binding: The compound may bind to specific receptors, triggering a cascade of cellular responses.

Comparison with Similar Compounds

4-(5-amino-1H-benzo[d]imidazol-2-yl)butan-2-ol dihydrochloride can be compared with other benzimidazole derivatives, such as:

    Omeprazole: A proton pump inhibitor used to treat gastric acid-related disorders.

    Albendazole: An antiparasitic drug used to treat a variety of parasitic infections.

    Thiabendazole: An antifungal and antiparasitic agent.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(6-amino-1H-benzimidazol-2-yl)butan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O.2ClH/c1-7(15)2-5-11-13-9-4-3-8(12)6-10(9)14-11;;/h3-4,6-7,15H,2,5,12H2,1H3,(H,13,14);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHMWIKFJJIDMIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=NC2=C(N1)C=C(C=C2)N)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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